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Abstract

(R)-MLT-985 is a potent, selective, and orally bioavailable allosteric inhibitor of the Mucosa-
Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1) paracaspase.[1][2]
MALT1 is a critical downstream effector in the B-cell receptor (BCR) and NF-kB signaling
pathways, which are constitutively active in certain B-cell malignancies like Activated B-Cell like
Diffuse Large B-Cell Lymphoma (ABC-DLBCL).[3][4] (R)-MLT-985 has demonstrated significant
anti-tumor activity in preclinical xenograft models by inhibiting the aberrant
CARD11/BCL10/MALT1 (CBM) signaling complex.[1][2] This document provides a detailed
protocol for establishing and evaluating the efficacy of (R)-MLT-985 in a subcutaneous
xenograft model using the OCI-Ly3 human ABC-DLBCL cell line.

Introduction to MALT1 Inhibition in ABC-DLBCL

ABC-DLBCL is an aggressive form of non-Hodgkin lymphoma characterized by chronic B-cell
receptor signaling and constitutive activation of the NF-kB pathway, which drives tumor cell
proliferation and survival.[3][4] The CBM complex, consisting of CARD11, BCL10, and MALT1,
is a key node in this pathway.[5] In many ABC-DLBCL cases, gain-of-function mutations in
pathway components, such as CARD11, render the cells dependent on MALT1 protease
activity.[6] MALT1 cleaves and inactivates negative regulators of NF-kB, such as BCL10,
CYLD, and RELB, thereby sustaining pro-survival signaling.[4][7] (R)-MLT-985 allosterically
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inhibits this protease function, leading to the suppression of NF-kB signaling, cell cycle arrest,
and potent tumor growth inhibition in MALT1-dependent lymphoma models.[1][7]

Signaling Pathway

The diagram below illustrates the central role of the CARD11/BCL10/MALT1 (CBM) complex in
the NF-kB signaling pathway in ABC-DLBCL and the mechanism of action for (R)-MLT-985.
Upon B-cell receptor (BCR) stimulation, Protein Kinase C beta (PKC[) phosphorylates
CARDL11, leading to the assembly of the CBM complex. This complex recruits TRAF6, which
ultimately activates the IKK complex to phosphorylate 1kBa, freeing NF-kB to translocate to the
nucleus and promote the expression of survival genes. The protease activity of MALT1 further
amplifies this signal by cleaving negative regulators. (R)-MLT-985 inhibits this protease activity.
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Caption: MALT1 signaling pathway in ABC-DLBCL.
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Data Presentation

The following tables summarize representative quantitative data from in vivo xenograft studies
evaluating MALT1 inhibitors in the OCI-Ly3 model.

Table 1: Anti-Tumor Efficacy of MALT1 Inhibitor in OCI-Ly3 Xenograft Model

Day 0 (Mean Tumor Day 14 (Mean Percent Tumor
Treatment Group Volume * SEM, Tumor Volume = Growth Inhibition
mm?) SEM, mm?) (%TGI)
Vehicle Control 155+ 21 1250 + 180 N/A
MALT1 Inhibitor (30
152 + 19 255 + 35 92%[7]

mg/kg, BID)

%TGI is calculated at the end of the treatment period (Day 14) relative to the vehicle control
group. Data is representative based on published results for a similar MALT1 inhibitor (ABBV-
MALT1).[7]

Table 2: Pharmacodynamic Biomarker Modulation

MALT1
. ] Vehicle Inhibitor (30
Biomarker Tissue ] Fold Change
Control mglkg, single
dose)
Uncleaved Normalized to
Tumor 2.5 1 2.5x[7]
BCL10 1.0
) Significantly
Human IL-10 Serum High 7]
Decreased

Pharmacodynamic effects were measured 12 hours post-dose.[7]

Experimental Protocols
OCI-Ly3 Cell Culture
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e Cell Line: OCI-Ly3 (human ABC-DLBCL with CARD11 mutation).

e Culture Medium: RPMI-1640 medium supplemented with 20% Fetal Bovine Serum (FBS), 2
mM L-glutamine, and 1% Penicillin-Streptomycin.

e Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO:-.

o Subculture: Passage cells every 2-3 days to maintain a density between 0.5 x 10° and 2.0 x
106 cells/mL. Ensure cell viability is >95% by Trypan Blue exclusion before implantation.

Subcutaneous Xenograft Model Establishment

¢ Animal Model: Female severe combined immunodeficient (SCID) or NOD-SCID Gamma
(NSG) mice, 6-8 weeks old.

e Cell Preparation:

[¢]

Harvest OCI-Ly3 cells during their exponential growth phase.

o Centrifuge cells and resuspend the pellet in sterile, serum-free RPMI-1640 or PBS.

o Perform a cell count and viability check.

o On ice, mix the cell suspension with Matrigel® Basement Membrane Matrix (High
Concentration) at a 1:1 (v/v) ratio.[8]

o The final injection suspension should contain 10 x 10° viable OCI-Ly3 cells in a total
volume of 100-200 pL per mouse.[9]

e Implantation Procedure:

o Anesthetize the mouse using isoflurane.

o Subcutaneously inject the 100-200 uL cell/Matrigel suspension into the right flank of each
mouse using a 27-gauge needle.

o Monitor the animals for recovery and general health.
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(R)-MLT-985 Dosing and Efficacy Evaluation

e Tumor Growth Monitoring:

o Begin caliper measurements 3-4 days post-implantation.

o Measure tumor length (L) and width (W) 2-3 times per week.

o Calculate tumor volume using the formula: Volume = (W2 x L) / 2.[10]
 Study Initiation and Dosing:

o When tumors reach a mean volume of approximately 100-200 mm3, randomize mice into
treatment and control groups (n=8-10 mice per group).

o Vehicle Preparation: For hydrophobic compounds like (R)-MLT-985, a common vehicle is
10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[11] Prepare fresh daily.

o (R)-MLT-985 Formulation: Calculate the required amount of (R)-MLT-985 for a 30 mg/kg
dose. First, dissolve the compound in DMSO, then add PEG300 and Tween-80, vortexing
to mix. Finally, add saline and vortex thoroughly to create a uniform suspension.

o Administration: Administer the formulated (R)-MLT-985 or vehicle control via oral gavage
(p.o.) at a volume of 10 mL/kg, twice daily (BID), for 14-21 consecutive days.[7]

e Endpoints and Analysis:

o Tumor Volume: Continue to measure tumor volume and mouse body weight 2-3 times per
week throughout the study.

o Efficacy: The primary efficacy endpoint is tumor growth inhibition (TGI).
o Pharmacodynamics (Optional Satellite Group):

» At desired time points (e.g., 12 hours after the first or last dose), euthanize a subset of
mice.[7]
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» Collect blood via cardiac puncture for serum separation and analysis of human IL-10
levels by ELISA.

» Excise tumors, snap-freeze in liquid nitrogen, and store at -80°C for subsequent
Western blot analysis of MALT1 substrates (e.g., uncleaved BCL10).

Experimental Workflow Diagram

The following diagram outlines the complete workflow for the in vivo xenograft study.
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Caption: In vivo xenograft experimental workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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